1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a thiadiazole ring, and a pyrrolidine ring
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S2/c20-13-3-5-14(6-4-13)25-10-12(9-15(25)26)17(28)21-18-22-23-19(30-18)29-11-16(27)24-7-1-2-8-24/h3-6,12H,1-2,7-11H2,(H,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCCKMDBSHPGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the thiadiazole ring, which is then coupled with the pyrrolidine ringCommon reagents used in these reactions include phosphorus oxychloride, ethyl acetate, and anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating certain pathways. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiadiazole ring and have similar biological activities.
Fluorinated derivatives of sigma-1 receptor ligands: These compounds have similar fluorophenyl groups and are used in similar research contexts.
Uniqueness
1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
The compound 1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a pyrrolidine core substituted with various functional groups, including a fluorophenyl moiety and a thiadiazole ring. The presence of these groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Antimicrobial Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing thiadiazole rings have been shown to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.5 to 8 µg/mL against various strains of Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has demonstrated that the compound may possess anticancer properties. A study assessing the effects of related thiadiazole derivatives on cancer cell lines revealed that they induce apoptosis in human leukemia cells through the activation of caspase pathways. The GI50 (Growth Inhibition at 50%) values were reported to be as low as 1 µM for certain derivatives .
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds similar to this one have been shown to inhibit the MEK1/2 signaling pathway, leading to reduced phosphorylation of ERK proteins, which are crucial for tumor growth and survival .
Case Studies
-
Case Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of thiadiazole derivatives.
- Methods : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : The derivative exhibited a zone of inhibition comparable to standard antibiotics, indicating potent antibacterial properties.
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Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on leukemia cell lines.
- Methods : MTT assay was used to determine cell viability post-treatment.
- Results : Significant reduction in cell viability was observed at concentrations as low as 0.5 µM after 48 hours of exposure.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
